5-(Aminomethyl)piperazine-2,3-dione
Overview
Description
5-(Aminomethyl)piperazine-2,3-dione is a heterocyclic organic compound that features a piperazine ring with an aminomethyl group at the 5-position and two carbonyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamines with carbonyl compounds can lead to the formation of piperazine derivatives . Another method includes the use of sulfonium salts in cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up efficiently. The use of catalysts and optimized reaction conditions ensures the production of the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxylated piperazine compounds .
Scientific Research Applications
5-(Aminomethyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)piperazine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the NMDA receptor glycine site, which plays a crucial role in synaptic plasticity, learning, and memory . The compound binds to the receptor, blocking the action of glycine and modulating neuronal activity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)piperazine-2,5-dione: Another piperazine derivative with similar structural features but different biological activity.
Aminoethylpiperazine: A related compound with different substitution patterns and applications.
Uniqueness
5-(Aminomethyl)piperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the NMDA receptor glycine site sets it apart from other piperazine derivatives, making it a valuable compound for research in neurochemistry and drug development .
Properties
IUPAC Name |
5-(aminomethyl)piperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGANRDWMKINNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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